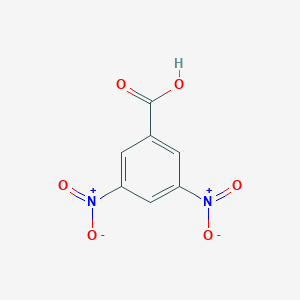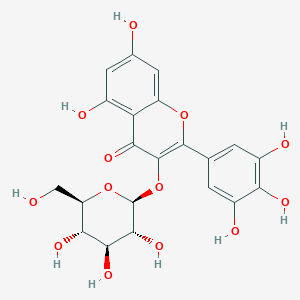
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C13H19NO4. It is a derivative of acetohydroxamic acid, characterized by the presence of a butoxy and a methoxy group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- typically involves the reaction of 2-(4-butoxy-3-methoxyphenyl)acetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as distillation or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential inhibitory effects on enzymes such as urease.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain metabolic disorders.
Mécanisme D'action
The mechanism of action of acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the enzyme urease by binding to its active site, thereby preventing the hydrolysis of urea and reducing the production of ammonia. This inhibition can lead to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Comparaison Avec Des Composés Similaires
Bufexamac: Another acetohydroxamic acid derivative used as a non-steroidal anti-inflammatory drug (NSAID) for treating skin conditions.
Acetohydroxamic Acid: A simpler derivative used to treat urea-splitting bacterial infections of the urinary tract.
Uniqueness: 2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide is unique due to the presence of both butoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific advantages in its applications compared to other similar compounds.
Propriétés
Numéro CAS |
15560-61-9 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO4/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
Clé InChI |
QRJCDIVJPRWSMH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
| 15560-61-9 | |
Synonymes |
2-(4-Butoxy-3-methoxyphenyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)




![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)


![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)
